6-chloro-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-chloro-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization with 2-chloro-3-formylquinoline under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazolo[1,5-a]pyrimidine ring.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-chloro-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
- 5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Uniqueness
6-chloro-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
6-chloro-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-8-4-3-5-10(6-8)11-7-12-16-9(2)13(15)14(19)18(12)17-11/h3-7,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIHWMMDVDTWBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=NC(=C(C(=O)N3N2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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